An In-depth Technical Guide to 4-tert-Butyl-4'-methylbenzophenone
An In-depth Technical Guide to 4-tert-Butyl-4'-methylbenzophenone
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4-tert-Butyl-4'-methylbenzophenone.
Introduction
4-tert-Butyl-4'-methylbenzophenone, with the CAS number 55709-38-1 , is an unsymmetrical diaryl ketone.[1] This class of compounds is of significant interest in various fields of chemistry, particularly in photochemistry and polymer science, owing to the influence of the carbonyl chromophore and the nature of the aromatic substituents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its principal applications, and essential safety information.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of 4-tert-Butyl-4'-methylbenzophenone is fundamental for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 55709-38-1 | [1] |
| Molecular Formula | C₁₈H₂₀O | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| Boiling Point | 376.8 °C at 760 mmHg | |
| Flash Point | 161.7 °C | |
| Appearance | Off-white crystalline powder (predicted) | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene; insoluble in water. | [3] |
Note: Some physical properties are based on closely related compounds due to limited data for this specific molecule.
Spectroscopic Data
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns for the para-substituted rings. A singlet corresponding to the methyl protons and another singlet for the tert-butyl protons will be present in the upfield region.
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¹³C NMR: The spectrum will display a signal for the carbonyl carbon in the downfield region (typically ~196 ppm). Aromatic carbons will appear in the range of 125-145 ppm, and the aliphatic carbons of the methyl and tert-butyl groups will be in the upfield region.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the diaryl ketone will be prominent, typically in the range of 1650-1670 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be observed.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 252.35. Common fragmentation patterns for benzophenones include cleavage at the carbonyl group.
Synthesis of 4-tert-Butyl-4'-methylbenzophenone
The most common and efficient method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme
The synthesis of 4-tert-Butyl-4'-methylbenzophenone can be achieved by the Friedel-Crafts acylation of tert-butylbenzene with p-toluoyl chloride, using aluminum chloride (AlCl₃) as the catalyst.
Caption: Friedel-Crafts acylation of tert-butylbenzene with p-toluoyl chloride.
Experimental Protocol
Materials:
-
tert-Butylbenzene
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p-Toluoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Anhydrous dichloromethane is added to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride with stirring. The suspension is cooled in an ice bath.
-
Addition of Acyl Chloride: p-Toluoyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Addition of Substrate: tert-Butylbenzene is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Neutralization and Drying: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure 4-tert-Butyl-4'-methylbenzophenone.
Applications in Research and Industry
Benzophenone derivatives are widely recognized for their utility as photoinitiators in UV-curable formulations.[5] The photochemical properties of 4-tert-Butyl-4'-methylbenzophenone make it a valuable component in various industrial processes.
Photoinitiator in UV Curing
Upon absorption of UV radiation, benzophenones can undergo intersystem crossing to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (a synergist, often a tertiary amine) to generate free radicals. These radicals initiate the polymerization of monomers and oligomers in inks, coatings, and adhesives.[5] The substitution pattern on the benzophenone core, such as the presence of the electron-donating tert-butyl and methyl groups in 4-tert-Butyl-4'-methylbenzophenone, can influence the efficiency of photoinitiation and the properties of the cured material.
Caption: General mechanism of Type II photoinitiation by benzophenones.
Other Potential Applications
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UV Filters: Benzophenone derivatives are known for their ability to absorb UV radiation, making them potential candidates for use as UV stabilizers in plastics and coatings to prevent photodegradation.
-
Organic Synthesis: The carbonyl group serves as a versatile functional handle for further chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-tert-Butyl-4'-methylbenzophenone is not widely available, safety precautions can be extrapolated from data on similar compounds like 4-tert-butylphenol and 4-methylbenzophenone.[6]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin and eye irritation. Prolonged or repeated exposure may have adverse effects.
-
Fire Hazards: The compound is combustible. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disclaimer: This information is for educational purposes only and should not be considered a substitute for a formal safety assessment. Always consult the relevant safety data sheets and follow established laboratory safety protocols.
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